![molecular formula C14H19NO3 B3103038 benzyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1431473-24-3](/img/structure/B3103038.png)
benzyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
Benzyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate, or BHMC for short, is an important intermediate in the synthesis of many pharmaceuticals and other compounds. BHMC is a versatile and easily synthesized compound, making it an attractive option for a wide range of applications.
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitors:
- The compound tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the Jak3 inhibitor CP-690550, can be synthesized using a method that involves a series of steps including SN2 substitution with benzyl chloride (Chen Xin-zhi, 2011).
Conjugate Addition Reactions:
- The conjugate addition of benzylamine to certain substrates results in the formation of compounds that are precursors to α-amino-β-hydroxy-γ-butyrolactone, highlighting the compound's utility in organic synthesis (Carole de Saint-Fuscien & R. Dodd, 2000).
Synthesis of Antagonists for Pharmacological Applications:
- The efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate in creating potent CCR2 antagonists, involves an iodolactamization as the critical step (C. Campbell et al., 2009).
Stereocontrolled Synthesis of Pipecolic Acid Derivatives:
- A method involving an unprecedented cascade of reactions leads to the synthesis of pipecolic acid derivatives, which are significant in medicinal chemistry (N. Purkayastha et al., 2010).
Hydrogen-Bonding Supramolecular Architectures:
- Studies on N-donor compounds crystallizing with 5-sulfosalicylic acid reveal insights into hydrogen-bonding synthons and their effects on crystal packing, important in crystal engineering and host-guest chemistry (Lei Wang et al., 2011).
Synthesis and Evaluation of Antibacterial Compounds:
- The synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, which exhibit significant antibacterial activities, highlights the medicinal chemistry applications of these compounds (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Natural Products and Pharmacological Agents:
- Research on 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives demonstrates their use as synthetic intermediates in the creation of natural products and compounds with pharmacological interest (Samir Ibenmoussa et al., 1998).
Synthesis of Donepezil Hydrochloride:
- A study describes the synthesis of Donepezil hydrochloride from methyl piperidine-4-carboxylate, showcasing the compound's relevance in pharmaceutical synthesis (H. Bing, 2005).
Mechanism of Action
properties
IUPAC Name |
benzyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAIKBIDRNMQN-YPMHNXCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138057 | |
Record name | 1-Piperidinecarboxylic acid, 5-hydroxy-2-methyl-, phenylmethyl ester, (2R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | |
CAS RN |
1431473-24-3 | |
Record name | 1-Piperidinecarboxylic acid, 5-hydroxy-2-methyl-, phenylmethyl ester, (2R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431473-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 5-hydroxy-2-methyl-, phenylmethyl ester, (2R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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